










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[H-].[Na+].F[C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][N:15]=1>CN(C=O)C>[I:20][C:17]1[CH:18]=[CH:19][C:14]([O:8][CH2:7][C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[N:15][CH:16]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
6.51 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CO)C=C1
|
|
Name
|
|
|
Quantity
|
1.973 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Type
|
CUSTOM
|
|
Details
|
to stir for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction slowly reached room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The homogenous yellow solution was cooled again
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with about 50 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension was then partitioned between ethyl acetate (200 mL) and water (150 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous was extracted a second time with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with water three times and with brine twice
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
When the evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
|
Type
|
CUSTOM
|
|
Details
|
Triturated with the addition of hexanes
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried on the filter
|
|
Type
|
FILTRATION
|
|
Details
|
evaporation trituration and filtration of the resulting white solids
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |